REACTION_SMILES
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[Br:1][c:2]1[c:3]([CH:8]=[O:9])[n:4][c:5]([CH3:7])[nH:6]1.[ClH:15].[Na+:10].[OH:11][C:12](=[O:13])[O-:14]>>[c:2]1([Cl:15])[c:3]([CH:8]=[O:9])[n:4][c:5]([CH3:7])[nH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1nc(C=O)c(Br)[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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|
Type
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product
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Smiles
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Cc1nc(C=O)c(Cl)[nH]1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |